molecular formula C8H13NO2 B13166950 3-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-one

3-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-one

Cat. No.: B13166950
M. Wt: 155.19 g/mol
InChI Key: ZVLFNJSQIBZAEL-UHFFFAOYSA-N
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Description

3-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-one is an organic compound with the molecular formula C7H11NO2. This compound features an amino group, a dihydrofuran ring, and a methylpropanone moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-dihydrofuran-2-carbaldehyde with a suitable amine and a methylpropanone derivative. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted amines or other functionalized derivatives.

Scientific Research Applications

3-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dihydrofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one: Similar structure but lacks the methyl group on the propanone moiety.

    3-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one: Similar structure with an extended carbon chain.

Uniqueness

3-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-one is unique due to the presence of the methyl group, which can influence its reactivity and interactions compared to its analogs

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-amino-1-(2,3-dihydrofuran-5-yl)-2-methylpropan-1-one

InChI

InChI=1S/C8H13NO2/c1-6(5-9)8(10)7-3-2-4-11-7/h3,6H,2,4-5,9H2,1H3

InChI Key

ZVLFNJSQIBZAEL-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(=O)C1=CCCO1

Origin of Product

United States

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